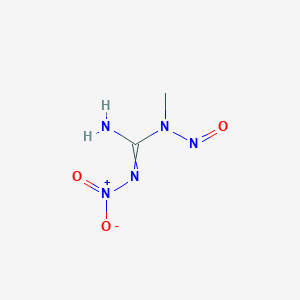

N-methyl-N\\'-nitro-N-nitrosoguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-1-nitrosoguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUNGTLZRAYYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=N[N+](=O)[O-])N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-25-7 | |

| Record name | N-Methyl-N′-nitro-N-nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that serves as a critical tool in experimental biology and cancer research.[1] Its primary mode of action involves the alkylation of DNA, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[2][3] This technical guide provides an in-depth overview of the chemical properties of MNNG, its biological effects, and essential experimental protocols for its use.

Chemical and Physical Properties

MNNG is a yellow crystalline solid with the chemical formula C₂H₅N₅O₃.[1][4] It is sensitive to light and heat, and can decompose over time, especially when not stored properly.[5][6] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 147.09 g/mol | [1][4][7] |

| Melting Point | 118 °C (decomposes) | [1][4][8] |

| Appearance | Yellow crystals | [1][4] |

| Water Solubility | Reacts violently; slowly hydrolyzed | [1][4][7] |

| Log Kow | -0.92 | [9] |

| Vapor Pressure | 0.00012 mm Hg at 25°C | [9] |

| Stability | Sensitive to light and heat.[5][6] Stable under recommended storage conditions (frozen).[5] |

Reactivity and Decomposition

MNNG's biological activity is intrinsically linked to its chemical reactivity. In aqueous solutions, its stability is pH-dependent.

-

In basic aqueous solutions , MNNG decomposes to produce diazomethane, a potent methylating agent.[1]

-

In acidic solutions , it slowly releases nitrous acid.[1][6]

The compound is known to react violently with water and is incompatible with acids, bases, oxidizing agents, and reducing agents.[7][10] It can also react with nucleophiles, particularly amines and thiols.[7][10]

Mechanism of Action: DNA Alkylation

The primary mutagenic and carcinogenic effects of MNNG stem from its ability to alkylate DNA. The methyldiazonium ion, a reactive intermediate of MNNG decomposition, transfers a methyl group to various nucleophilic sites on DNA bases.[11] The most significant lesions for mutagenesis are the methylation of the O⁶ position of guanine (B1146940) (O⁶-MeG) and the O⁴ position of thymine.[1] These modifications lead to mispairing during DNA replication, primarily causing G:C to A:T transition mutations.[12][13]

Cellular Response to MNNG-Induced DNA Damage

The introduction of alkylated bases by MNNG triggers a complex network of cellular signaling pathways designed to mitigate the damage. These pathways can ultimately determine the fate of the cell, leading to either repair and survival or programmed cell death.

DNA Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) system plays a crucial role in recognizing and attempting to repair the mismatches caused by O⁶-methylguanine. The MutSα (MSH2-MSH6) complex recognizes the O⁶-MeG:T mismatch, initiating a cascade that involves MutLα (MLH1-PMS2), PCNA, and exonucleases. However, the persistence of the O⁶-MeG lesion can lead to futile cycles of repair, ultimately resulting in DNA double-strand breaks and the activation of downstream damage signaling.

Apoptosis and Cell Death Pathways

MNNG can induce both apoptotic and non-apoptotic cell death.[5] The accumulation of DNA damage triggers signaling cascades that can lead to programmed cell death. One key player in this process is Poly(ADP-ribose) polymerase (PARP), which is activated by DNA strand breaks.[5][14] Overactivation of PARP can lead to a form of cell death known as parthanatos.[2][15] Additionally, MNNG can induce apoptosis through caspase-3 activation.[5]

Experimental Protocols

General Handling and Safety Precautions

MNNG is a suspected human carcinogen and a potent mutagen and should be handled with extreme caution in a certified chemical fume hood.[5][10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[16][17]

MNNG Mutagenesis in Cell Culture

The following is a general protocol for inducing mutations in cultured mammalian cells using MNNG. Optimal concentrations and exposure times should be determined empirically for each cell line.

-

Cell Preparation: Plate cells at a density that will allow for survival and subsequent analysis following treatment.

-

MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent such as DMSO. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared immediately before use.[2]

-

Treatment: Remove the culture medium from the cells and replace it with the MNNG-containing medium. Typical concentrations can range from 0.1 to 10 µM, with exposure times varying from 30 minutes to several hours.

-

Quenching and Recovery: After the desired exposure time, remove the MNNG-containing medium and wash the cells several times with fresh, pre-warmed medium or a quenching solution to inactivate any remaining MNNG. A common quenching agent is a solution containing a thiol, such as N-acetylcysteine.

-

Post-Treatment Culture: Culture the cells in fresh medium for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype.

Quenching and Disposal of MNNG Waste

Due to its reactivity, all MNNG waste, including unused solutions and contaminated materials, must be properly quenched before disposal.

-

Dilution: Dilute the MNNG-containing waste with a large volume of a compatible solvent (e.g., water, though with caution due to reactivity).

-

Quenching: Slowly add a quenching solution, such as a basic solution of sodium thiosulfate (B1220275) or a solution containing a thiol, to the diluted waste while stirring in a fume hood. The reaction may be exothermic, so cooling may be necessary.[18][19][20]

-

Verification: Ensure the MNNG has been completely decomposed before neutralization and disposal as hazardous waste according to institutional guidelines.

Conclusion

N-methyl-N'-nitro-N-nitrosoguanidine is a powerful research tool for studying mutagenesis, DNA repair, and carcinogenesis. Its well-characterized chemical properties and mechanism of action make it an invaluable reagent for inducing DNA damage in a controlled manner. However, its high reactivity and toxicity necessitate strict adherence to safety protocols. This guide provides a foundational understanding of MNNG for researchers and professionals in the field, enabling its safe and effective use in advancing our knowledge of fundamental biological processes and the development of novel therapeutics.

References

- 1. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 5. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.nd.edu [chemistry.nd.edu]

- 17. cmu.edu [cmu.edu]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 19. ors.od.nih.gov [ors.od.nih.gov]

- 20. pnnl.gov [pnnl.gov]

The Core Mechanism of MNNG as an Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely utilized in experimental research to induce DNA damage and model carcinogenesis.[1][2] As a direct-acting alkylating agent, MNNG covalently attaches methyl groups to nucleophilic sites on DNA bases, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying MNNG's activity, with a focus on its chemical properties, DNA adduct formation, the cellular repair pathways it triggers, and the downstream signaling events.

Chemical Properties and Activation

MNNG is a nitroso compound that does not require metabolic activation to exert its genotoxic effects.[4] In aqueous solutions, it undergoes spontaneous decomposition to yield a highly reactive methyldiazonium ion (CH₃N₂⁺), which is the ultimate methylating species.[4][5] This reactivity makes MNNG a powerful tool for inducing a specific spectrum of DNA lesions.

DNA Alkylation by MNNG

The primary mechanism of MNNG-induced genotoxicity is the methylation of DNA bases. The methyldiazonium ion preferentially attacks nitrogen and oxygen atoms in the DNA bases.[3][5] The distribution of these adducts differs from that of S(_N)2-type alkylating agents like methyl methanesulfonate (B1217627) (MMS). MNNG produces a higher proportion of O-alkylation products, which are particularly mutagenic.[3][5]

The major DNA adducts formed by MNNG include:

-

O⁶-methylguanine (O⁶-MeG): This is the most critical mutagenic and cytotoxic lesion induced by MNNG.[3][6] During DNA replication, O⁶-MeG frequently mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[4][7]

-

N⁷-methylguanine (N⁷-MeG): This is the most abundant adduct formed by MNNG.[3][5] While less mutagenic than O⁶-MeG, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which is a substrate for base excision repair.[7]

-

N³-methyladenine (N³-MeA): This lesion can block DNA replication and is cytotoxic if not repaired.[3][5]

-

O⁴-methylthymine (O⁴-MeT): A minor but mutagenic lesion that can lead to T:A to C:G transitions.[1]

Quantitative Distribution of MNNG-Induced DNA Adducts

The relative abundance of different methylated bases is a key characteristic of an alkylating agent's mutagenic potential.

| DNA Adduct | Percentage of Total Adducts (MNNG) | Percentage of Total Adducts (MMS) | Mutagenic Potential |

| N⁷-methylguanine (N⁷-MeG) | ~67% | ~82% | Low |

| N³-methyladenine (N³-MeA) | ~12% | ~11% | Cytotoxic, blocks replication |

| O⁶-methylguanine (O⁶-MeG) | ~7% | ~0.3% | High, leads to G:C → A:T transitions |

This table summarizes data on the relative proportions of major DNA adducts formed by MNNG and MMS, highlighting the significantly higher yield of the highly mutagenic O⁶-MeG by MNNG.[3][5]

Cellular Response to MNNG-Induced DNA Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like MNNG. The specific repair pathway engaged depends on the type of DNA adduct.

Direct Reversal of O⁶-methylguanine

The primary defense against the mutagenic effects of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[6][8] MGMT directly transfers the methyl group from the O⁶ position of guanine (B1146940) to a cysteine residue within its own active site in a stoichiometric, "suicide" reaction.[7] This process restores the guanine base in a single step without excising the base or breaking the DNA backbone.

Base Excision Repair (BER)

The BER pathway is responsible for removing smaller, non-helix-distorting lesions, including N⁷-MeG and N³-MeA.[3][8] The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[9] The AP site is then processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence.[9]

Mismatch Repair (MMR)

The MMR system plays a crucial and complex role in the cellular response to MNNG. While MMR is essential for correcting base-base mismatches and small insertions/deletions, its interaction with O⁶-MeG adducts can lead to cytotoxicity.[6] The MMR system, particularly the MutSα (MSH2/MSH6) complex, recognizes the O⁶-MeG:T mispair that arises after DNA replication.[9][10] Instead of repairing the lesion, the persistent attempts by the MMR machinery to excise the thymine opposite O⁶-MeG can lead to futile repair cycles, resulting in DNA strand breaks, cell cycle arrest, and apoptosis.[6][9] This MMR-dependent cytotoxicity is a key mechanism of action for some alkylating chemotherapeutic agents.

Signaling Pathways Activated by MNNG

MNNG-induced DNA damage triggers a complex network of signaling pathways that coordinate DNA repair, cell cycle control, and cell fate decisions.

DNA Damage Response (DDR) Pathway

The presence of DNA adducts and subsequent processing by repair pathways can lead to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs), which activate the DDR. The primary sensors of this damage are the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[11] MNNG treatment has been shown to induce the phosphorylation of p53 at serine 15, a modification mediated by both ATM and ATR.[11] This activation of p53 can lead to the transcriptional induction of genes involved in cell cycle arrest, such as p21.

Caption: MNNG-induced DNA Damage Response Pathway.

Ras-MAPK Pathway

MNNG has been shown to be a specific activator of the oncogenic Ras-MAPK (mitogen-activated protein kinase) pathway.[2] This activation is independent of new protein synthesis and appears to be a direct effect.[2] The activation of the Ras-Erk cascade can influence cell proliferation and survival, and MNNG has been observed to promote the dissociation of β-catenin from E-cadherin through this pathway, potentially contributing to its carcinogenic effects.[2]

Caption: MNNG-mediated activation of the Ras-MAPK pathway.

Experimental Protocols

Induction of Gastrointestinal Tumors in Rodents with MNNG

This protocol describes a common method for inducing gastrointestinal carcinogenesis in mice or rats using MNNG administered in drinking water.[12]

Materials:

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Drinking water (autoclaved or filtered)

-

Light-blocking water bottles

-

Rodent housing and appropriate diet

-

Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

-

Preparation of MNNG Solution:

-

Handle MNNG with extreme care in a chemical fume hood as it is a potent carcinogen.

-

Prepare a stock solution of MNNG. The concentration can vary, with typical ranges being 50-100 µg/mL.[12]

-

Freshly prepare the MNNG-containing drinking water daily or every other day, as MNNG is unstable in solution.[13]

-

Store the MNNG solution in light-blocking bottles to prevent degradation.

-

-

Animal Treatment:

-

House the animals (e.g., C57BL/6 mice or Wistar rats) according to institutional guidelines.

-

Provide the MNNG-containing water ad libitum as the sole source of drinking water.

-

The duration of treatment can range from several weeks to over a year, depending on the desired tumor model.[12] For example, 100 µg/mL for 27 weeks has been used in mice.[12]

-

-

Monitoring and Endpoint:

-

Monitor the animals regularly for signs of toxicity, such as weight loss or changes in behavior.

-

At the end of the study period, euthanize the animals according to approved protocols.

-

Harvest the gastrointestinal tract and other relevant organs for histopathological analysis to assess for dysplasia and tumor formation.

-

Analysis of MNNG-Induced DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive detection and quantification of specific MNNG-induced DNA adducts from cultured cells or tissues.

Workflow:

-

Cell/Tissue Lysis and DNA Extraction:

-

Treat cells in culture with the desired concentration of MNNG for a specified time.

-

Harvest the cells or tissues and lyse them using a suitable buffer containing detergents and proteinase K.

-

Extract genomic DNA using standard methods such as phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity of the DNA.

-

-

DNA Hydrolysis:

-

Hydrolyze the purified DNA to individual deoxyribonucleosides or bases. This can be achieved through enzymatic digestion (e.g., using nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) or acid hydrolysis (e.g., with formic acid).

-

-

LC-MS/MS Analysis:

-

Separate the hydrolyzed DNA components using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.

-

Introduce the separated components into a tandem mass spectrometer (MS/MS).

-

Utilize stable isotope-labeled internal standards for each adduct of interest to ensure accurate quantification.

-

Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of the parent and fragment ions for each DNA adduct (e.g., O⁶-MeG, N⁷-MeG).

-

-

Data Analysis:

-

Quantify the amount of each adduct by comparing the peak area of the analyte to that of its corresponding internal standard.

-

Normalize the adduct levels to the total amount of DNA analyzed.

-

References

- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 2. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay of DNA Repair Pathways Controls Methylation Damage Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The alkylating carcinogen N-methyl-N'-nitro-N-nitrosoguanidine activates the plasminogen activator inhibitor-1 gene through sequential phosphorylation of p53 by ATM and ATR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental model of upper intestinal adenocarcinoma induced by N-methyl-N'-nitro-N-nitrosoguanidine in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Early Studies on the Discovery and Synthesis of M-N-N-G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that has been a critical tool in experimental biology for decades. Its ability to induce genetic mutations through DNA alkylation has made it invaluable for studying DNA repair mechanisms, mutagenesis, and carcinogenesis. This technical guide provides an in-depth overview of the seminal early studies on the discovery and synthesis of MNNG, with a focus on the core chemical and biological principles as they were understood in the mid-20th century.

Discovery and Seminal Synthesis

The first synthesis of N-methyl-N'-nitro-N-nitrosoguanidine was reported by A. F. McKay and George F. Wright in 1947. Their work laid the foundation for the production of this compound for research purposes. The mutagenic properties of MNNG were later discovered by Mandell and Greenberg in 1960, who identified it as a new and powerful chemical mutagen for bacteria.[1][2]

Experimental Protocol: Synthesis of N-methyl-N'-nitro-N-nitrosoguanidine

The following protocol is based on the original method described by McKay and Wright in 1947.

Materials:

-

N-methyl-N'-nitroguanidine

-

Sodium nitrite (B80452) (NaNO₂)

-

Nitric acid (HNO₃)

-

Ice

-

Water

Procedure:

-

A solution of N-methyl-N'-nitroguanidine is prepared in water.

-

The solution is cooled in an ice bath to maintain a low temperature.

-

A solution of sodium nitrite is slowly added to the cooled N-methyl-N'-nitroguanidine solution.

-

The reaction mixture is then acidified by the dropwise addition of nitric acid, while ensuring the temperature remains low.

-

The resulting precipitate of N-methyl-N'-nitro-N-nitrosoguanidine is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as methanol, to yield purified MNNG.

Quantitative Data from Early Synthesis

| Parameter | Value | Reference |

| Melting Point | 118 °C (with decomposition) | McKay & Wright, 1947 |

| Appearance | Yellow crystals | McKay & Wright, 1947 |

Early Mutagenesis Studies

Following the discovery of its mutagenic properties, MNNG quickly became a widely used tool in genetics research. Early studies focused on its effects in bacteria, particularly Escherichia coli. These experiments were crucial in establishing the dose-dependent mutagenic activity of MNNG and in elucidating its mechanism of action.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The following is a generalized protocol for a bacterial reverse mutation assay, commonly known as the Ames test, which was a standard method for assessing mutagenicity in the mid-20th century.[3]

Materials:

-

Histidine-auxotrophic strain of Salmonella typhimurium or tryptophan-auxotrophic strain of Escherichia coli

-

Minimal glucose agar (B569324) plates

-

Top agar

-

MNNG solutions of varying concentrations

-

Phosphate (B84403) buffer

Procedure:

-

A culture of the auxotrophic bacterial strain is grown to a specific cell density.

-

The bacterial culture is washed and resuspended in phosphate buffer.

-

Aliquots of the bacterial suspension are treated with different concentrations of MNNG for a defined period.

-

After treatment, the bacteria are washed to remove the MNNG.

-

The treated bacteria are mixed with molten top agar and poured onto minimal glucose agar plates. These plates lack the essential amino acid required by the auxotrophic strain.

-

The plates are incubated for a set period, typically 48 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted for each MNNG concentration.

-

The mutation frequency is calculated by dividing the number of revertant colonies by the total number of viable bacteria plated.

Quantitative Data from Early Mutagenesis Studies

The following table presents illustrative data, based on the findings of early studies, demonstrating the dose-dependent mutagenicity of MNNG in bacteria.

| MNNG Concentration (µg/mL) | Mutation Frequency (Revertants per 10⁸ cells) |

| 0 (Control) | 1-5 |

| 1 | 50-100 |

| 5 | 200-400 |

| 10 | 800-1500 |

Mechanism of Action: DNA Alkylation

Early research into the mechanism of MNNG's mutagenicity quickly identified its role as an alkylating agent.[4] It was understood that MNNG, or its decomposition products, could transfer a methyl group to the DNA bases. This chemical modification was proposed to be the primary cause of the observed mutations. The primary mechanism of action involves the addition of alkyl groups to the O6 position of guanine (B1146940) and the O4 position of thymine, which can lead to transition mutations.[4]

Signaling Pathway: MNNG-Induced DNA Alkylation and Mispairing

The following diagram illustrates the early understanding of the direct chemical interaction of MNNG with DNA and the resulting mispairing during replication.

Experimental Workflow: Early Bacterial Mutagenesis Assay

The following diagram outlines the typical workflow of a bacterial mutagenesis experiment with MNNG as performed in the 1960s.

Conclusion

The early studies on N-methyl-N'-nitro-N-nitrosoguanidine were foundational to our understanding of chemical mutagenesis. The synthesis developed by McKay and Wright provided the scientific community with a powerful tool, and the subsequent mutagenesis experiments in bacteria elucidated its potent genetic effects. The initial understanding of its mechanism of action, centered on DNA alkylation, has been refined over the decades but remains a cornerstone of molecular toxicology and cancer research. This guide has aimed to provide a detailed overview of these pioneering efforts for the modern researcher, highlighting the key experimental protocols and quantitative findings that established MNNG as a critical compound in the study of genetics and disease.

References

- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new chemical mutagen for bacteria, 1-methyl-3-nitro-1-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Carcinogenic and Mutagenic Properties of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely recognized for its profound carcinogenic and mutagenic effects. As a direct-acting carcinogen, it does not require metabolic activation to exert its genotoxic effects, making it a valuable tool in experimental cancer research.[1] This technical guide provides a comprehensive overview of the carcinogenic and mutagenic properties of MNNG, with a focus on its mechanisms of action, the cellular responses it elicits, and the experimental methodologies used to study its effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine is an N-nitroso compound that has been extensively used in research to induce tumors in animal models, particularly gastric cancer.[1] Its ability to directly methylate DNA and other macromolecules is central to its carcinogenic and mutagenic activities. Understanding the molecular mechanisms underlying MNNG's effects is crucial for elucidating the processes of chemical carcinogenesis and for the development of novel therapeutic and preventative strategies against cancer.

Mechanism of Action: DNA Alkylation and Adduct Formation

The primary mechanism by which MNNG exerts its genotoxic effects is through the alkylation of DNA bases.[2] MNNG acts by transferring a methyl group to various nucleophilic sites on the DNA molecule. The most significant of these adducts in terms of mutagenesis and carcinogenesis is O⁶-methylguanine (O⁶-MeG).[3][4]

During DNA replication, O⁶-MeG frequently mispairs with thymine (B56734) instead of cytosine.[4][5] If this mispair is not corrected, it leads to a G:C to A:T transition mutation in the subsequent round of replication.[6][7][8][9] Other DNA adducts formed by MNNG include N⁷-methylguanine and N³-methyladenine, which can also contribute to cytotoxicity and genomic instability.[2]

Cellular Responses to MNNG-Induced Damage

Cells have evolved sophisticated mechanisms to counteract the damaging effects of alkylating agents like MNNG. These responses include DNA repair, cell cycle arrest, and apoptosis.

DNA Repair Pathways

The primary defense against the mutagenic effects of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT directly removes the methyl group from O⁶-MeG, restoring the guanine (B1146940) base.[5]

The mismatch repair (MMR) system also plays a critical role in the cellular response to MNNG.[4][10] The MMR machinery recognizes the O⁶-MeG:T mispair, but instead of correcting the lesion, its attempts to repair the mismatch can lead to futile cycles of excision and resynthesis, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[10][11]

Cell Cycle Arrest and Apoptosis

MNNG-induced DNA damage can activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of mutations.[4] If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis.[12] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism of cell death induced by MNNG.[12] This pathway involves the activation of caspases, leading to the execution of the apoptotic program.[12]

Signaling Pathways

Several key signaling pathways are implicated in the cellular response to MNNG. The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, can be modulated by MNNG.[13][14] Additionally, the Ras-MAPK pathway, a central regulator of cell growth and differentiation, has been shown to be activated by MNNG.[15]

Quantitative Data on MNNG Carcinogenicity and Mutagenicity

The following tables summarize quantitative data from various studies on the carcinogenic and mutagenic effects of MNNG.

Table 1: MNNG-Induced Gastric Tumor Incidence in Rats

| Rat Strain | MNNG Dose and Administration | Duration of Treatment | Observation Period | Tumor Incidence (%) | Reference |

| F344 | 200 mg/kg (single gavage) | Single dose | 110 weeks | 65% (glandular stomach), 85% (forestomach) | [16] |

| Wistar | 25 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, 3.3 tumors/10 animals in stomach at 50 µg/mL | [17] |

| Wistar | 50 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, 3.3 tumors/10 animals in stomach | [17] |

| Wistar | 100 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, decreased frequency in stomach, 5.6 tumors/10 rats in small intestine | [17] |

| ACI (5-day-old) | 0.25 mL/10 g body weight (5 g/L solution, single gavage) | Single dose | Not specified | 58% (glandular stomach), 68-100% (forestomach) | [18] |

| Wistar Furth (5-day-old) | 0.25 mL/10 g body weight (5 g/L solution, single gavage) | Single dose | Not specified | 0% (glandular stomach), 68-100% (forestomach) | [18] |

| Wistar | 100 µg/mL in drinking water + 10% NaCl | 40 weeks | 48 weeks | 75% | [19] |

| Wistar | MNNG for 25 weeks, then 2% D-limonene | 52 weeks | 52 weeks | Significantly decreased | [15] |

| Wistar | MNNG for 25 weeks, then thyroxine | 52 weeks | 52 weeks | Significantly increased | [20] |

Table 2: Quantitative Analysis of MNNG-Induced Mutations

| Experimental System | MNNG Concentration | Mutation Frequency | Predominant Mutation Type | Reference |

| E. coli lacI gene | Not specified | Up to 100-fold increase | G:C → A:T transition | [6] |

| Human lymphoblastoid cells (MT1) | 4 µM | 8 x 10⁻³ (nuclear HPRT gene) | G:C → A:T transition | [7] |

| E. coli lacI gene (RecA- strain) | Not specified | Not specified | G:C → A:T transition (261/274 mutations) | [8] |

| Bacteriophage P22 mnt repressor gene | Not specified | 50- to 100-fold increase | G:C → A:T transition (29/30 mutations) | [21] |

| Human 293 cells (lacZ' gene) | Not specified | >230-fold increase | G:C → A:T transition (89% of substitutions) | [9] |

Experimental Protocols

Induction of Gastric Cancer in Rats with MNNG

This protocol is a generalized procedure based on common methodologies cited in the literature.[19][22][23]

Materials:

-

Male Wistar rats (4 weeks old)

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Drinking water

-

10% Sodium Chloride (NaCl) solution (optional, to enhance carcinogenesis)

-

Animal cages and standard chow

Procedure:

-

Acclimatize rats for one week with free access to standard chow and drinking water.

-

Prepare a fresh solution of MNNG in drinking water at the desired concentration (e.g., 100 µg/mL). Protect the solution from light.

-

Provide the MNNG-containing water to the experimental group of rats ad libitum. The control group receives regular drinking water.

-

(Optional) To enhance gastric cancer development, administer 1 mL of 10% NaCl solution by oral gavage once a week for the initial six weeks.[19]

-

Continue the MNNG treatment for a specified duration (e.g., 40 weeks).

-

At the end of the treatment period, sacrifice the animals.

-

Excise the stomach and small intestine for histopathological examination to assess tumor development.

In Vitro MNNG Mutagenicity Assay in Cultured Cells

This protocol outlines a general procedure for assessing MNNG-induced mutations in a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, CHO, human lymphoblastoid cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

-

Trypsin-EDTA

-

Reagents for mutation detection (e.g., selection agents for HPRT assay, PCR reagents for sequencing)

Procedure:

-

Culture the cells in complete medium until they reach the desired confluency.

-

Prepare a stock solution of MNNG in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in serum-free medium immediately before use.

-

Remove the culture medium from the cells and wash them with PBS.

-

Treat the cells with the MNNG-containing medium for a specific duration (e.g., 1 hour). Include a solvent control.

-

After treatment, remove the MNNG-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Allow the cells to recover and proliferate for a period sufficient for mutations to become fixed (expression time).

-

Harvest the cells and perform the appropriate assay to determine the mutation frequency (e.g., colony-forming assay in the presence of a selective agent or sequencing of a target gene).

Visualization of Signaling Pathways and Workflows

MNNG-Induced DNA Damage and Repair Pathway

Caption: MNNG-induced DNA damage and repair pathways.

MNNG-Activated PI3K/AKT/mTOR Signaling Pathway

Caption: MNNG activation of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vivo Carcinogenicity Study

Caption: Experimental workflow for an in vivo MNNG carcinogenicity study.

Conclusion

N-methyl-N'-nitro-N-nitrosoguanidine is a powerful tool for studying the fundamental mechanisms of chemical carcinogenesis and mutagenesis. Its direct-acting nature and its ability to induce specific DNA lesions, most notably O⁶-methylguanine, have provided invaluable insights into DNA repair processes, cell cycle control, and the signaling pathways that govern cell fate in response to genotoxic stress. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of oncology, toxicology, and drug development. Further research into the intricate cellular responses to MNNG will continue to enhance our understanding of cancer development and aid in the identification of new targets for therapeutic intervention.

References

- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O6-methylguanine induces intrachromosomal homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer [frontiersin.org]

- 15. Inhibition by D-limonene of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemoprevention of gastric cancer by celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancement by thyroxine of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 22. A noninvasive method for early detection of MNNG-induced gastric cancer of male Wistar rat: ultrasonic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journal.waocp.org [journal.waocp.org]

The Cornerstone of Chemical Mutagenesis: A Technical Guide to the Historical Role of MNNG

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stands as a pivotal compound in the historical development of chemical mutagenesis. Its potent ability to induce genetic alterations revolutionized the study of gene function, DNA repair, and carcinogenesis. This technical guide provides an in-depth exploration of MNNG's historical significance, its mechanisms of action, and the key experimental protocols that established it as a cornerstone of genetic research.

The Rise of a Potent Mutagen

The discovery of chemical mutagens in the mid-20th century marked a new era in genetics, moving beyond radiation-induced mutations.[1] MNNG emerged as a particularly powerful tool due to its high efficiency in inducing mutations across a wide range of organisms, from bacteria to mammals.[2] Its introduction into the laboratory provided researchers with a reliable method to generate mutants for genetic analysis, significantly advancing our understanding of fundamental biological processes.

Mechanism of Action: DNA Alkylation

MNNG's mutagenicity stems from its activity as an alkylating agent. It introduces methyl groups onto DNA bases, with a strong preference for the O6 position of guanine (B1146940) (O6-methylguanine) and the O4 position of thymine (B56734) (O4-methylthymine).[3] These alkylated bases are prone to mispairing during DNA replication. Specifically, O6-methylguanine frequently pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[3] This high frequency of a specific mutation type made MNNG an invaluable tool for studying the consequences of particular genetic changes.

Quantitative Data on MNNG-Induced Mutagenesis

The potency of MNNG as a mutagen has been quantified in numerous studies. The following tables summarize key findings from historical experiments, providing a comparative overview of its effects in different systems.

| Organism/Cell Line | Assay | MNNG Concentration | Induced Mutation Frequency | Spontaneous Mutation Frequency | Reference |

| Escherichia coli | His+ Revertants | 0.5 µg/mL | 5- to 10-fold increase over spontaneous | Not specified | [4] |

| Escherichia coli | lacI gene | Not specified | Up to 100-fold difference between hotspots and other sites | Not specified | [1] |

| Human Fibroblasts | HPRT Assay | 1 x 10-6 M - 5 x 10-6 M | Up to 8.8 x 10-4 mutants per viable cell | 3.7 x 10-6 - 7.2 x 10-6 mutants per cell generation | [5] |

| Human 293 Cells | lacZ' gene | Not specified | >230-fold increase in single-base substitutions | < 4.8 x 10-6 | [6] |

| Animal Model | Application | MNNG Dose | Tumor Incidence | Reference |

| Rats | Gastric Cancer Induction | 25, 50, 100 µg/mL in drinking water for 32 weeks | Dose-dependent increase in gastric and intestinal tumors | [7] |

| Rats | Gastric Cancer Induction | Single dose of 200 mg/kg by gavage | 85% forestomach tumors, 65% glandular stomach neoplasms | [8] |

| Rats | Gastrointestinal Carcinogenesis | 100 µg/mL in drinking water | 91% in conventional rats, 17% in germ-free rats | [5] |

Key Experimental Protocols

The following sections detail the methodologies of seminal experiments that were crucial in establishing MNNG's role in chemical mutagenesis.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9] It utilizes auxotrophic strains of Salmonella typhimurium that have a mutation in the histidine operon, rendering them unable to synthesize histidine (His-). Mutagens can cause a reverse mutation, restoring the ability to produce histidine (His+) and allowing growth on a histidine-deficient medium.

Protocol for MNNG:

-

Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like MNNG.[10] These strains have specific mutations in the histidine operon that can be reverted by G:C to A:T transitions. They also contain other mutations that increase their sensitivity to mutagens, such as a defective DNA excision repair system and a more permeable cell wall.[10]

-

Preparation of Tester Strains: A fresh overnight culture of the selected Salmonella strain is grown in nutrient broth.

-

MNNG Preparation: A stock solution of MNNG is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made to test a range of concentrations.

-

Plate Incorporation Assay:

-

To a tube containing 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the MNNG dilution.

-

For experiments requiring metabolic activation (though MNNG is a direct-acting mutagen), 0.5 mL of S9 fraction (a rat liver extract containing metabolic enzymes) would be added.

-

The mixture is vortexed gently and poured onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate (control plates with no MNNG) indicates that the substance is mutagenic.[9]

CHO/HPRT Gene Mutation Assay

The Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay used to detect mutations in mammalian cells.[11] The HPRT gene is located on the X chromosome and codes for an enzyme involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). Mutations that inactivate the HPRT gene render the cells resistant to 6-TG.

Protocol for MNNG:

-

Cell Line: CHO cells are commonly used due to their stable karyotype and high cloning efficiency.[3]

-

Cell Culture: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the experiment, pre-existing HPRT mutants are removed by culturing the cells in HAT medium (hypoxanthine, aminopterin, thymidine).[12]

-

MNNG Treatment:

-

CHO cells are seeded at a specific density (e.g., 5 x 10^5 cells per 100-mm dish).

-

After allowing the cells to attach, they are treated with various concentrations of MNNG for a defined period (e.g., 2-4 hours).

-

-

Expression Period: After treatment, the MNNG-containing medium is removed, and the cells are washed and cultured in fresh medium for a period of 6-9 days.[13] This "expression time" allows for the fixation of the mutation and the dilution of the existing HPRT enzyme.

-

Mutant Selection:

-

Cells are then plated at a known density in a selective medium containing 6-thioguanine (6-TG).

-

Parallel cultures are plated in non-selective medium to determine the cloning efficiency (a measure of cell viability).

-

-

Incubation and Scoring: Plates are incubated for 7-10 days to allow for colony formation. The number of 6-TG resistant colonies is counted.

-

Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (corrected for cloning efficiency).[14]

MNNG-Induced DNA Damage and Cellular Response Pathways

MNNG-induced DNA damage triggers a complex network of cellular responses aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death.

DNA Damage Signaling

The initial recognition of MNNG-induced DNA adducts and subsequent processing by the mismatch repair (MMR) system can lead to the formation of single-strand gaps and double-strand breaks. These structures activate the master kinases of the DNA damage response, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7][8]

-

ATR Pathway: ATR is primarily activated by single-stranded DNA regions that arise during the processing of MNNG-induced lesions. ATR then phosphorylates and activates its downstream effector kinase, Chk1. This leads to the phosphorylation of Cdc25 phosphatases, which are then targeted for degradation. The degradation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M checkpoint.[15]

-

ATM Pathway: Double-strand breaks generated during the repair of MNNG-induced damage can activate ATM. ATM, in turn, phosphorylates and activates Chk2, which also contributes to cell cycle arrest through the inhibition of Cdc25.[16]

References

- 1. The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of the science of mutagenesis from a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPRT Mutation Assay for Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determinants of spontaneous mutation in the bacterium Escherichia coli as revealed by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrointestinal carcinogenesis in germ-free rats given N-methyl-N'-nitro-N-nitrosoguanidine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revised methods for the Salmonella mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. jrfglobal.com [jrfglobal.com]

- 13. Effect of selection cell density on the recovery of mutagen-induced 6-thioguanine-resistant cells (CHO/HGPRT system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPRT Assay - Eurofins Deutschland [eurofins.de]

- 15. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Global coordination of the mutation and growth rates across the genetic and nutritional variety in Escherichia coli [frontiersin.org]

An In-depth Technical Guide to the Molecular Basis of MNNG-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying DNA damage induced by the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It covers the formation of DNA adducts, the cellular repair pathways that respond to this damage, and the subsequent signaling cascades that determine cell fate. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in research and drug development endeavors targeting DNA damage and repair pathways.

Introduction to MNNG and its Genotoxicity

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent, direct-acting monofunctional SN1 alkylating agent widely used in experimental research as a mutagen and carcinogen.[1] Unlike many other carcinogens, MNNG does not require metabolic activation to exert its genotoxic effects.[2] Its primary mode of action is the transfer of a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[3][4] The cellular response to this damage is complex, involving a network of DNA repair mechanisms and signaling pathways that can lead to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly resolved.[1][2][5] Understanding these intricate processes is critical for cancer research and the development of targeted chemotherapies.

Molecular Mechanism of MNNG-Induced DNA Damage

MNNG acts by methylating DNA, creating a spectrum of lesions. The most critical of these for mutagenesis and cytotoxicity is O⁶-methylguanine (O⁶-MeG) .[1][3] This adduct is highly prone to mispairing with thymine (B56734) (T) instead of cytosine (C) during DNA replication, resulting in G:C to A:T transition mutations if left unrepaired.[3][6]

Other significant adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA) .[3][7] While N⁷-MeG is the most abundant lesion, it is less mutagenic than O⁶-MeG. N³-MeA is a cytotoxic lesion that can block DNA replication. The relative formation of these adducts can vary depending on experimental conditions, but O⁶-MeG is considered the principal driver of MNNG's mutagenic and carcinogenic properties.[8]

Cellular Response and DNA Repair Pathways

Cells have evolved multiple pathways to counteract the damaging effects of MNNG. The choice and efficiency of these pathways dictate the ultimate biological outcome.

Direct Reversal by MGMT

The primary defense against the mutagenic O⁶-MeG lesion is a direct reversal repair mechanism mediated by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) .[1] MGMT acts as a "suicide" enzyme, transferring the methyl group from O⁶-MeG to one of its own cysteine residues.[9] This action restores the guanine (B1146940) base but irreversibly inactivates the MGMT protein.[9] Consequently, the cell's capacity to repair O⁶-MeG is limited by the number of available MGMT molecules. Cells deficient in MGMT activity (often termed Mer⁻) are markedly hypersensitive to the cytotoxic and mutagenic effects of MNNG.[10][11]

Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) system, comprising key proteins like MSH2, MSH6, and MLH1, plays a dual role in the MNNG response. The MSH2/MSH6 heterodimer (hMutSα) can recognize the O⁶-MeG:T mispair that arises after DNA replication.[1][12] Instead of initiating a simple repair, this recognition can trigger a futile cycle of repair attempts that leads to the formation of DNA double-strand breaks (DSBs).[13] This MMR-dependent processing is a key step in activating downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][12] Paradoxically, a proficient MMR system can therefore enhance the cytotoxicity of MNNG, a phenomenon leveraged in certain cancer therapies.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for correcting smaller base lesions, such as N⁷-MeG and N³-MeA.[9] The process is initiated by a DNA glycosylase, like N-methylpurine DNA glycosylase (MPG or AAG), which recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.

The interplay between these repair pathways is crucial. A high level of MGMT activity can rapidly remove O⁶-MeG adducts, preventing the activation of the MMR-dependent cytotoxic response.

Key Signaling Pathways Activated by MNNG Damage

MNNG-induced DNA damage triggers a complex signaling network that coordinates cell cycle progression and cell fate decisions.

ATM/CHK2 and ATR/CHK1 Checkpoint Pathways

The DNA damage response (DDR) is primarily orchestrated by the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . MNNG-induced lesions and the subsequent processing by the MMR system can lead to the formation of DSBs, which activate ATM.[14] ATM then phosphorylates a host of downstream targets, including the checkpoint kinase CHK2 at Threonine 68.[14][15] This activation is critical for initiating a G2/M cell cycle arrest , providing time for the cell to repair the damage before entering mitosis.[1][15] The ATR-CHK1 pathway can also be activated, particularly in response to replication stress caused by bulky adducts.

p53-Dependent Apoptosis

The tumor suppressor protein p53 is a central player in the response to genotoxic stress. Following activation by the ATM/CHK2 pathway, p53 levels stabilize, and it functions as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX).[7][16] MNNG treatment can lead to a p53-dependent apoptotic response, particularly in cells with irreparable damage.

STAT1-Mediated Survival

Recent evidence has highlighted the role of the transcription factor STAT1 as a key modulator of the cellular response to MNNG.[1] STAT1 appears to be critical for efficient DNA repair and long-term survival following MNNG exposure.[13] Its presence facilitates the assembly of a protein complex on DNA that includes p53, c-Abl, and the MMR protein MLH1, promoting repair over cell death.[1] Cells lacking STAT1 exhibit persistent DNA damage, sustained CHK2 and p53 phosphorylation, and ultimately succumb to cell death.[1][13]

References

- 1. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O6-methylguanine induces intrachromosomal homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis by N-methyl-N'-nitro-N-nitrosoguanidine, an Alkylating Agent, in Human Prostate Carcinoma Cells -Toxicological Research | Korea Science [koreascience.kr]

- 8. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenotype Specific Analyses Reveal Distinct Regulatory Mechanism for Chronically Activated p53 | PLOS Genetics [journals.plos.org]

- 12. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methylator-induced, mismatch repair-dependent G2 arrest is activated through Chk1 and Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis and inhibition of cyclooxygenase-2 expression by N-methyl-N'-nitro-N-nitrosoguanidine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Genotoxicity of MNNG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely recognized for its mutagenic and carcinogenic properties.[1] Its ability to induce DNA damage has made it a crucial tool in cancer research and for studying DNA repair mechanisms. This technical guide provides an in-depth overview of the initial investigations into the genotoxicity of MNNG, focusing on its mechanism of action, the cellular responses to the damage, and the key experimental assays used for its evaluation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of toxicology, oncology, and drug development.

Mechanism of Genotoxicity

MNNG exerts its genotoxic effects primarily through the alkylation of DNA bases.[2][3] It acts as a methylating agent, transferring a methyl group to various nucleophilic sites on the DNA. The decomposition of MNNG forms a methyl-diazonium cation, which is the reactive species that methylates DNA.[3][4]

The most significant and mutagenic lesion induced by MNNG is the formation of O6-methylguanine (O6-MeG).[2][3] This adduct is highly miscoding, often pairing with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2] Other DNA adducts formed by MNNG include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[3][5] While N7-MeG is the most abundant adduct, O6-MeG is considered the primary mutagenic and cytotoxic lesion.[1][3]

Cellular Response to MNNG-Induced DNA Damage

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents like MNNG. The primary defense against O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues.[1]

Other DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), are also involved in processing MNNG-induced DNA lesions.[1][5] The MMR system can recognize the O6-MeG:T mispair, but instead of correcting it, its processing of this lesion can lead to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1]

MNNG-induced DNA damage also activates complex signaling cascades. The DNA damage response (DDR) is initiated by sensor proteins that recognize the DNA lesions, leading to the activation of transducer kinases like ATM and ATR.[5] This, in turn, triggers downstream signaling pathways involving proteins such as PARP-1 and JNK, which can lead to cell death through a process known as parthanatos.[6] Furthermore, MNNG has been shown to activate the Ras-MAPK pathway, which can contribute to its tumorigenic properties.[7]

Data Presentation: Quantitative Genotoxicity Data for MNNG

The following tables summarize quantitative data from various in vitro and in vivo studies on the genotoxicity of MNNG.

Table 1: Ames Test Results for MNNG

| Salmonella typhimurium Strain | MNNG Concentration | Metabolic Activation (S9) | Number of Revertant Colonies | Reference |

| TA100 | 1.5 µ g/plate | Without | ~1200 | [8] |

| TA1535 | 1.5 µ g/plate | Without | ~800 | [8] |

Note: Data is approximate and extracted from graphical representations in the cited literature.

Table 2: In Vivo Micronucleus Assay with MNNG in Rats

| Tissue | MNNG Dose (mg/kg/day) | Treatment Duration | Frequency of Micronucleated Cells (%) | Reference |

| Glandular Stomach | 3.125 | 14 days | Significantly Increased | [9] |

| Glandular Stomach | 6.25 | 14 days | Significantly Increased | [9] |

| Glandular Stomach | 12.5 | 14 days | Significantly Increased | [9] |

| Glandular Stomach | 25 | 14 days | Significantly Increased | [9] |

| Glandular Stomach | 3.125 | 28 days | Significantly Increased | [9] |

| Glandular Stomach | 6.25 | 28 days | Significantly Increased | [9] |

| Glandular Stomach | 12.5 | 28 days | Significantly Increased | [9] |

| Glandular Stomach | 25 | 28 days | Significantly Increased | [9] |

| Bone Marrow | 25 | 28 days | Significantly Increased | [9] |

| Liver | Up to 25 | 14 & 28 days | Not Significantly Increased | [9] |

| Colon | Up to 25 | 14 & 28 days | Not Significantly Increased | [9] |

Table 3: Comet Assay Results for MNNG in Mammalian Cells

| Cell Type | MNNG Concentration (µg/mL) | Treatment Duration | DNA Damage Detection | Reference |

| Human VH10 cells | ~0.1 | Short-term | Lesions detected | [9] |

| Human lymphocytes | >8 | Long-term | Chromosomal aberrations | [9] |

| Hamster V79 cells | >0.2 | Long-term | Chromosomal aberrations | [9] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[10]

a. Principle: The test measures the ability of a chemical to induce reverse mutations in the histidine operon of the bacteria, allowing them to grow on a histidine-deficient medium.

b. Methodology:

-

Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[7]

-

Metabolic Activation (Optional): Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 to mimic mammalian metabolism.[7]

-

Plate Incorporation Method:

-

To a tube containing molten top agar (B569324) at 45°C, add the bacterial culture, the test compound (MNNG) at various concentrations, and either the S9 mix or a buffer.[7]

-

Briefly vortex and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.[7]

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[11]

a. Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

b. Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to a logarithmic growth phase.[2]

-

Treatment: Expose the cells to various concentrations of MNNG for a defined period (e.g., 3-6 hours for a short treatment or 1.5-2 normal cell cycles for a long treatment).[2]

-

Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11]

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye.[2]

-

Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4]

a. Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

b. Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the desired cell type.

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Data Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment using specialized software. A significant increase in these parameters indicates DNA damage.[9]

Mandatory Visualization

MNNG Mechanism of Action and DNA Repair Workflow

References

- 1. Micropatterned comet assay enables high throughput and sensitive DNA damage quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. youtube.com [youtube.com]

- 4. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Involvement of ATM/ATR-p38 MAPK cascade in MNNG induced G1-S arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re-place.be [re-place.be]

- 8. db.cngb.org [db.cngb.org]

- 9. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O(6)-methylguanine DNA adducts associated with occupational nitrosamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

A Technical Guide to the Half-Life and Stability of MNNG in Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and half-life of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various aqueous buffer solutions. Understanding the decomposition kinetics of MNNG is critical for ensuring the reproducibility and accuracy of experiments in toxicology, mutagenesis, and cancer research. MNNG is a potent alkylating agent whose activity is intrinsically linked to its decomposition, which is highly sensitive to environmental conditions such as pH, temperature, and the composition of the buffer system itself.

Quantitative Overview of MNNG Half-Life

The stability of MNNG varies significantly depending on the experimental conditions. The half-life can range from minutes in complex biological media to hundreds of hours in simple buffers. The following table summarizes available quantitative data on the half-life of MNNG.

| Buffer/Medium Composition | pH | Temperature | Half-Life (t½) | Reference |

| Phosphate (B84403) Buffer | 7.0 | 37°C | 170 hours | [1] |

| Unspecified Aqueous Buffer | 8.0 | Room Temperature | ~200 hours | [1] |

| RPMI 1640 Cell Culture Medium | Not Specified | 37°C | ~15-20 minutes | [2] |

Note: The significant discrepancy between simple buffers and complex cell culture media highlights the potential for catalytic effects from media components.

Factors Influencing MNNG Stability

The decomposition of MNNG is a complex process influenced by multiple factors. Careful control of these parameters is essential for predictable experimental outcomes.

-

pH: The pH of the solution is a primary determinant of the decomposition pathway and rate. In acidic solutions, MNNG slowly releases nitrous acid, while in basic aqueous solutions, it readily forms diazomethane, a potent methylating agent.[1][3] The optimal pH for the production of free radicals from MNNG is between 3 and 6.[4]

-

Buffer Composition: The specific components of the buffer can influence the rate of MNNG hydrolysis. Studies on similar alkylating agents, such as N-ethyl-N-nitrosourea (ENU), have shown that nucleophilic anions present in buffer systems can promote general base catalysis, thereby increasing the rate of decomposition.[5] It has also been observed that tap water decomposes MNNG more rapidly than deionized water, suggesting catalysis by dissolved ions or other substances.[1]

-

Temperature: MNNG is thermally labile. It is typically stored frozen (below 0°C) to prevent degradation.[1] The compound decomposes at temperatures above 100°C (212°F).[1] As indicated in the data table, temperature directly affects the kinetic rate of decomposition.

-

Light: MNNG is sensitive to light.[1] Photoirradiation with wavelengths longer than 340nm can induce the formation of free radicals, which is correlated with its n-π* transition at 400nm.[4] Therefore, experiments should be conducted with protection from light.

MNNG Decomposition Pathways

MNNG follows distinct decomposition pathways depending on the pH of the aqueous environment. These pathways generate different reactive species responsible for its biological effects.

Experimental Protocol for Determining MNNG Half-Life

This section outlines a generalized protocol for determining the half-life of MNNG in a specific buffer solution. This method is based on standard principles of chemical kinetics measurement.[6][7]

4.1. Materials and Reagents

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for stock solution[8]

-

Buffer components (e.g., sodium phosphate, sodium citrate)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Deionized water

-

Analytical equipment (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Constant temperature water bath or incubator

-

Amber vials or aluminum foil to protect from light

4.2. Procedure

-

Buffer Preparation: Prepare the desired buffer solution at the target concentration and adjust to the final pH. For example, to prepare a 0.05 M phosphate buffer at pH 7.0, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.

-